Chondroitin Sulfate Sodium Salt

Vue d'ensemble

Description

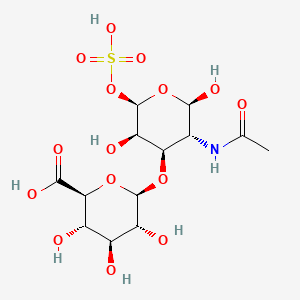

Le sulfate de chondroïtine est un glycosaminoglycane sulfaté composé d’une chaîne de sucres alternés, en particulier de N-acétylgalactosamine et d’acide glucuronique . Il s’agit d’un macromolécule polysaccharidique naturel largement distribué dans une grande variété d’organismes . Le sulfate de chondroïtine est un composant structurel important du cartilage et lui confère une grande résistance à la compression . Il est couramment utilisé comme complément alimentaire pour le traitement de l’arthrose .

Mécanisme D'action

Le mécanisme d’action du sulfate de chondroïtine implique plusieurs cibles moléculaires et voies .

Activité anti-inflammatoire : Le sulfate de chondroïtine réduit l’inflammation en inhibant la synthèse de molécules pro-inflammatoires telles que l’oxyde nitrique et les enzymes protéolytiques.

Stimulation de la synthèse des protéoglycanes et de l’acide hyaluronique : Il favorise la synthèse des protéoglycanes et de l’acide hyaluronique, qui sont des composants essentiels de la matrice cartilagineuse.

Inhibition de la dégradation du cartilage : Le sulfate de chondroïtine inhibe l’activité des enzymes qui dégradent le cartilage, protégeant ainsi la matrice cartilagineuse.

Analyse Biochimique

Biochemical Properties

Chondroitin sulfate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, chondroitin sulfate is involved in the biosynthesis of proteoglycans, where it is covalently attached to core proteins . The enzymes chondroitin synthase and chondroitin polymerizing factor are crucial for the polymerization of chondroitin sulfate . Additionally, chondroitin sulfate interacts with sulfotransferases, which add sulfate groups to the molecule, enhancing its biological activity . These interactions are essential for the structural integrity and function of cartilage.

Cellular Effects

Chondroitin sulfate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, chondroitin sulfate can modulate the activity of growth factors and cytokines, which are critical for cell proliferation and tissue morphogenesis . It also plays a role in reducing inflammation by inhibiting the nuclear translocation of NF-κB, a key regulator of inflammatory responses . These effects highlight the importance of chondroitin sulfate in maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, chondroitin sulfate exerts its effects through several mechanisms. It binds to various biomolecules, including growth factors, receptors, and enzymes . This binding can either inhibit or activate these molecules, leading to changes in cellular functions. For instance, chondroitin sulfate inhibits the synthesis of proteolytic enzymes and nitric oxide, which are involved in cartilage degradation . Additionally, it stimulates the synthesis of proteoglycans and hyaluronic acid, contributing to the maintenance of cartilage structure .

Temporal Effects in Laboratory Settings

The effects of chondroitin sulfate can change over time in laboratory settings. Studies have shown that chondroitin sulfate is relatively stable and does not degrade quickly . Its long-term effects on cellular function can vary. For example, prolonged exposure to chondroitin sulfate has been shown to reduce inflammation and slow down the progression of osteoarthritis in animal models . These findings suggest that chondroitin sulfate can have sustained beneficial effects in laboratory settings.

Dosage Effects in Animal Models

The effects of chondroitin sulfate can vary with different dosages in animal models. At low doses, chondroitin sulfate has been shown to reduce pain and inflammation in osteoarthritic joints . At high doses, it can cause adverse effects, such as gastrointestinal discomfort . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Chondroitin sulfate is involved in several metabolic pathways. It is synthesized through the action of chondroitin synthase and chondroitin polymerizing factor, which catalyze the addition of sugar residues to form the polysaccharide chain . The molecule is then modified by sulfotransferases, which add sulfate groups to specific positions . These modifications are crucial for the biological activity of chondroitin sulfate.

Transport and Distribution

Chondroitin sulfate is transported and distributed within cells and tissues through various mechanisms. It is often bound to core proteins to form proteoglycans, which are then transported to the extracellular matrix . Additionally, chondroitin sulfate can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions are essential for the proper localization and function of chondroitin sulfate.

Subcellular Localization

The subcellular localization of chondroitin sulfate is primarily within the extracellular matrix, where it forms part of the proteoglycans . It can also be found in cytoplasmic vesicles and perinuclear regions within cells . The localization of chondroitin sulfate is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are important for the biological functions of chondroitin sulfate.

Méthodes De Préparation

Le sulfate de chondroïtine peut être préparé selon diverses méthodes, notamment l’extraction de tissus animaux, la synthèse chimique et la fermentation microbienne .

Extraction de tissus animaux : Cette méthode implique l’hydrolyse enzymatique du cartilage animal, suivie de processus de purification tels que la précipitation et la chromatographie.

Synthèse chimique : Cette méthode implique la synthèse chimique du sulfate de chondroïtine à partir de molécules de sucre plus simples.

Fermentation microbienne : Cette méthode implique l’utilisation de micro-organismes génétiquement modifiés, tels qu’Escherichia coli et Bacillus subtilis, pour produire du sulfate de chondroïtine par des processus de fermentation.

Analyse Des Réactions Chimiques

Le sulfate de chondroïtine subit diverses réactions chimiques, notamment la sulfatation, la désulfatation et l’hydrolyse .

Sulfatation : Cette réaction implique l’ajout de groupes sulfate aux molécules de sucre du sulfate de chondroïtine.

Désulfatation : Cette réaction implique l’élimination de groupes sulfate du sulfate de chondroïtine.

Hydrolyse : Cette réaction implique le clivage des liaisons glycosidiques du sulfate de chondroïtine, ce qui conduit à la formation de petites molécules de sucre.

4. Applications de la recherche scientifique

Le sulfate de chondroïtine a une vaste gamme d’applications de recherche scientifique dans divers domaines .

Chimie : Le sulfate de chondroïtine est utilisé dans la synthèse de divers composés chimiques et comme réactif dans les réactions chimiques.

Biologie : Il joue un rôle crucial dans la structure et la fonction des tissus biologiques, en particulier dans la matrice extracellulaire du cartilage.

Médecine : Le sulfate de chondroïtine est largement utilisé comme complément alimentaire pour le traitement de l’arthrose.

Applications De Recherche Scientifique

Chondroitin sulfate has a wide range of scientific research applications in various fields .

Chemistry: Chondroitin sulfate is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.

Biology: It plays a crucial role in the structure and function of biological tissues, particularly in the extracellular matrix of cartilage.

Medicine: Chondroitin sulfate is widely used as a dietary supplement for the treatment of osteoarthritis.

Industry: It is used in the production of biomaterials, functional foods, and drug delivery systems.

Comparaison Avec Des Composés Similaires

Le sulfate de chondroïtine est souvent comparé à d’autres composés similaires comme la glucosamine, l’acide hyaluronique et le sulfate de kératane .

Glucosamine : Le sulfate de chondroïtine et la glucosamine sont tous deux utilisés comme compléments alimentaires pour le traitement de l’arthrose.

Acide hyaluronique : L’acide hyaluronique est un autre glycosaminoglycane utilisé dans les compléments alimentaires pour la santé des articulations.

Sulfate de kératane : Le sulfate de kératane est similaire au sulfate de chondroïtine en termes de structure de glycosaminoglycane sulfaté.

Les propriétés structurelles uniques du sulfate de chondroïtine et sa vaste gamme d’applications en font un composé précieux dans divers domaines scientifiques.

Propriétés

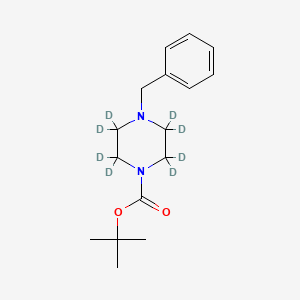

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKPYJOVDUMHGS-OSRGNVMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9007-28-7 (Parent) | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601017238 | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 6-(hydrogen sulfate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

190-194ºC | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/new.no-structure.jpg)

![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)

![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)